molecular formula C20H13ClF3N5O2 B2502256 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 863446-88-2

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Numéro de catalogue: B2502256
Numéro CAS: 863446-88-2
Poids moléculaire: 447.8
Clé InChI: QHGSSCKFOWUDPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a potent and selective small molecule inhibitor identified for its activity in oncology and immunology research. This compound functions as a dual inhibitor, primarily targeting Receptor Interacting Serine/Threonine Protein Kinase 1 (RIPK1) , a key regulator of necroptosis and inflammatory signaling pathways. By inhibiting RIPK1, this molecule effectively blocks TNF-induced necroptotic cell death, making it a critical tool for investigating the role of programmed necrosis in pathological conditions such as ischemic injury, neurodegenerative diseases, and sterile inflammation. Furthermore, its structural basis, featuring a pyrazolopyrimidinone core, is analogous to that of known kinase inhibitors, suggesting potential for broader kinase profiling. Its primary research value lies in dissecting the complex interplay between apoptosis and necroptosis, and in the preclinical evaluation of therapeutic strategies aimed at modulating cell survival and death decisions. This acetamide derivative is for use in biochemical assays and cell-based studies to further elucidate RIPK1-mediated signaling and to explore its utility as a lead compound in drug discovery pipelines.

Propriétés

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O2/c21-13-4-6-15(7-5-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGSSCKFOWUDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide , identified by its CAS number 852441-34-0, belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H22ClN5O4C_{23}H_{22}ClN_5O_4, with a molecular weight of 467.9 g/mol. The structural characteristics include a pyrazolo[3,4-d]pyrimidine core which is pivotal for its biological activity.

Biological Activity Overview

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their ability to inhibit various cellular pathways involved in tumor growth and proliferation.

Antiproliferative Activity

In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against the NCI 60 human tumor cell line panel. The findings indicated that certain derivatives could effectively halt the cell cycle at the S phase and induce apoptosis in cancer cells (MDA-MB-468), with a reported increase in caspase-3 levels by 7.32-fold compared to controls .

CompoundCell LineIC50 Value (µM)Mechanism of Action
Compound 12bMDA-MB-4685.0Induces apoptosis via caspase activation
Compound XT47D6.5Inhibits cyclin-dependent kinases (CDK)
Compound YA5497.2Targets epidermal growth factor receptor (EGFR)

The anticancer mechanisms attributed to pyrazolo[3,4-d]pyrimidine derivatives include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This action disrupts cell cycle progression, leading to cell cycle arrest.
  • EGFR Inhibition : Targeting EGFR pathways can reduce proliferation and survival of cancer cells.
  • Apoptosis Induction : Enhanced apoptosis through activation of caspases is crucial for eliminating cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a new series of pyrazolo[3,4-d]pyrimidines that demonstrated promising results in inhibiting tumor growth in xenograft models. The study reported that treatment with these compounds led to significant tumor regression compared to control groups .

Comparaison Avec Des Composés Similaires

Key Structural Variations and Molecular Properties

The following table summarizes structural analogs with modifications to the aryl substituents or pyrazolo-pyrimidinone core:

Compound Name Substituents (Pyrazolo-pyrimidinone Core) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Chlorophenyl 3-(Trifluoromethyl)phenyl C₂₀H₁₃ClF₃N₅O₂ 447.8 N/A (Reference compound)
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-(trifluoromethyl)phenyl)acetamide 4-Fluorophenyl 2-(Trifluoromethyl)phenyl C₂₀H₁₂F₄N₅O₂ 446.34 Fluorine substitution at para position
2-(1-(2,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-Dimethylphenyl 4-(Trifluoromethyl)phenyl C₂₂H₁₈F₃N₅O₂ 441.4 Increased steric bulk from methyl groups
N-(4-Acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 3-Chlorophenyl 4-Acetylphenyl C₂₁H₁₅ClN₆O₃ 446.8 Acetyl group enhances hydrophobicity
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 4-Chlorophenyl (pyrazolo[3,4-b]pyridine core) 4-(Trifluoromethyl)phenyl C₂₈H₂₀ClF₃N₄O₂ 536.0 Mp: 221–223°C; IR (C=O): 1682 cm⁻¹

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The target compound’s 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups introduce strong electron-withdrawing effects, likely enhancing metabolic stability compared to analogs with electron-donating substituents (e.g., methyl groups in ).
  • Steric Considerations :

    • The 2,4-dimethylphenyl analog exhibits increased steric hindrance, which may limit binding to planar active sites but improve selectivity.
    • The 4-acetylphenyl group in introduces a polar carbonyl moiety, which could alter solubility and hydrogen-bonding interactions.
  • Core Modifications: Compound features a pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidinone, altering ring hybridization and electronic distribution. Its higher molecular weight (536.0 g/mol) and distinct melting point (221–223°C) suggest divergent crystallinity and packing efficiency .

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents/conditions are required?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization of pyrazole derivatives and subsequent functionalization. For example:

Core Formation: React 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with urea under acidic conditions to generate the pyrazolo[3,4-d]pyrimidin-4-one core .

Acetamide Coupling: Introduce the acetamide moiety via nucleophilic substitution using α-chloroacetamide derivatives (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide) in the presence of a base like K₂CO₃ in DMF at 80–100°C .

Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity.

Key Reagents/Conditions Table:

StepReagents/ConditionsYieldReference
14-Chlorophenylhydrazine, urea, HCl (reflux)70–75%
22-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide, K₂CO₃, DMF, 80°C60–65%

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., δ 8.2 ppm for pyrimidine protons, δ 165 ppm for carbonyl groups) .
  • HRMS: Confirm molecular weight (e.g., m/z 476.0952 [M+H]⁺) .
  • X-Ray Crystallography: Resolve the pyrazolo[3,4-d]pyrimidine core geometry and hydrogen-bonding interactions (e.g., C=O···H-N motifs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Optimization strategies include:

  • Solvent Screening: Replace DMF with polar aprotic solvents like DMSO to enhance nucleophilicity .
  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .
  • Temperature Gradients: Employ microwave-assisted synthesis (120°C, 30 min) to reduce side products .

Example Optimization Data:

ConditionYield ImprovementReference
Microwave (120°C, 30 min)+15% yield
TBAB catalyst+10% yield, reduced time

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer: Address discrepancies via:

Orthogonal Assays: Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) .

Statistical Robustness: Apply ANOVA with post-hoc tests (p<0.05) to assess inter-experimental variability .

Control Groups: Include positive controls (e.g., doxorubicin) and check for batch-to-batch compound purity .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

Methodological Answer: SAR strategies include:

  • Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess binding affinity changes .
  • Molecular Docking: Predict interactions with kinases (e.g., EGFR) using AutoDock Vina, followed by in vitro kinase inhibition assays .
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) using Schrödinger Suite .

SAR Data Example:

Substituent ModificationIC₅₀ (EGFR Inhibition)Reference
4-Cl → 4-CF₃12 nM → 8 nM (improved)
4-Cl → 4-OCH₃12 nM → 45 nM (reduced)

Q. What methodologies are recommended for studying the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at C5 of pyrimidine) .

Q. How can researchers validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (e.g., EGFR in A549 cells) .
  • RNAi Knockdown: Silence putative targets (e.g., EGFR siRNA) and assess rescue of compound-induced apoptosis .
  • Fluorescence Polarization: Measure direct binding using FITC-labeled compound and recombinant protein .

Q. What are best practices for stability testing under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via HPLC .
  • Lyophilization: Stabilize as a lyophilized powder at -20°C under inert gas (N₂) to prevent hydrolysis of the acetamide group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.